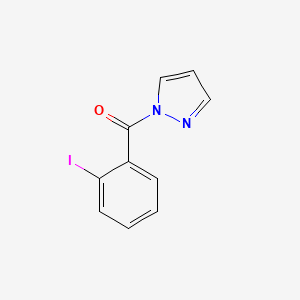

1-(2-碘苯甲酰)-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-iodobenzoyl)-1H-pyrazole is a compound of interest in organic chemistry due to its potential in various chemical reactions and as an intermediate in the synthesis of complex molecules. The structure of pyrazole derivatives has been extensively studied because of their relevance in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with appropriate diketones or similar precursors. For iodine-containing pyrazoles, iodination reactions or the use of iodine-based reagents can introduce the iodine moiety at a specific position on the benzoyl ring. Methods such as oxidative coupling and catalyzed reactions play a crucial role in the synthesis process (Mohammed, Vishwakarma, & Bharate, 2015; Waldo, Mehta, & Larock, 2008).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 1-(2-iodobenzoyl)-1H-pyrazole, can be characterized using various spectroscopic techniques such as IR, NMR, and X-ray diffraction. These analyses provide insights into the compound's geometry, electronic structure, and molecular conformations. Density Functional Theory (DFT) calculations complement these experimental methods by predicting vibrational frequencies, chemical shifts, and molecular orbital contributions (Evecen et al., 2016; Delgado et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives participate in numerous chemical reactions, including N-arylation, C-H activation, and cyclization processes. The presence of an iodine atom on the benzoyl moiety can enhance the reactivity of these compounds towards further functionalization through cross-coupling reactions. These properties make them valuable intermediates in organic synthesis for constructing complex molecular architectures (Koronatov et al., 2018; Yang et al., 2016).

Physical Properties Analysis

The physical properties of 1-(2-iodobenzoyl)-1H-pyrazole, such as melting point, solubility, and crystal structure, are influenced by its molecular geometry and the presence of the iodine atom. X-ray diffraction studies reveal the crystal packing and intermolecular interactions that dictate the solid-state structure of these compounds (Delgado et al., 2020).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives are largely determined by the functional groups attached to the core pyrazole ring. The iodobenzoyl group in 1-(2-iodobenzoyl)-1H-pyrazole affects its electrophilic and nucleophilic properties, making it a versatile reagent for nucleophilic substitution reactions, oxidative couplings, and as a precursor for further derivatization (Mancuso et al., 2010; Jin et al., 2004).

For further reading on the topics discussed, please consult the following references:

科学研究应用

实验和理论研究

吡唑化合物,例如 1-(2-硝基苯甲酰)3,5-双(4-甲氧基苯基)-4,5-二氢-1H-吡唑,已经通过实验方法(如红外、核磁共振和 X 射线衍射)以及使用密度泛函理论 (DFT) 计算的理论方法进行了表征。这些研究提供了对它们的分子几何结构、振动频率和化学位移值的见解,有助于理解它们的结构和电子性质 (Evecen 等人,2016)。

催化应用和合成

研究表明碘在催化复杂分子的氧化合成中很有用,包括吡唑并[4,3-d]嘧啶-7(6H)-酮。该方法展示了碘在促进选择性转化中的作用,突出了吡唑衍生物在合成化学中的潜力 (Mohammed 等人,2015)。

高能材料和杀生物剂应用

吡唑衍生物已被探索用于高能材料和杀生物剂中的应用。例如,富碘吡唑的钠盐可作为 N,N'-乙烯桥连的多碘唑的先驱,由于其热分解产物,它们表现出显着的杀生物剂效率 (Zhao 等人,2017)。

杂环制造的构建模块

与吡唑化学相关的 2H-吡喃-2-酮及其稠合类似物充当创建各种杂环的多方面构建模块。这种多功能性凸显了吡唑衍生物在合成具有生物活性和光物理性质有趣的分子中的重要性 (Pratap & Ram,2017)。

安全和危害

属性

IUPAC Name |

(2-iodophenyl)-pyrazol-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O/c11-9-5-2-1-4-8(9)10(14)13-7-3-6-12-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZSIOGQPZRQOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N2C=CC=N2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dimethyl-N-[(2-pyridinylamino)carbonothioyl]propanamide](/img/structure/B5556323.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556332.png)

![4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5556337.png)

![2-{2-[2-(dimethylamino)ethyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}-2-oxo-N-phenylacetamide](/img/structure/B5556342.png)

![N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B5556345.png)

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5556352.png)

![5-methyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5556361.png)

![1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)

![2-[4-(2-furoyl)-1-piperazinyl]-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5556406.png)

![N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}isonicotinamide dihydrochloride](/img/structure/B5556418.png)

![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5556426.png)